molecular formula C11H14BrNO B14835563 3-Bromo-5-cyclopropoxy-N,N-dimethylaniline

3-Bromo-5-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14835563
M. Wt: 256.14 g/mol
InChI Key: KOICWTICQZAQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.142 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a dimethylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-5-cyclopropoxy-N,N-dimethylaniline involves several stepsThe reaction conditions typically involve the use of bromine in a suitable solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-5-cyclopropoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common reagents used in these reactions include metal fluorides, palladium-based catalysts, and strong oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-cyclopropoxy-N,N-dimethylaniline is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Bromo-5-cyclopropoxy-N,N-dimethylaniline can be compared with other similar compounds such as:

  • 3-Bromo-N,N-dimethylaniline
  • 4-Bromo-N,N-dimethylaniline
  • 2-Bromo-N,N-dimethylaniline

These compounds share similar structural features but differ in the position of the bromine atom and the presence of other functional groups. The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxy-N,N-dimethylaniline

InChI

InChI=1S/C11H14BrNO/c1-13(2)9-5-8(12)6-11(7-9)14-10-3-4-10/h5-7,10H,3-4H2,1-2H3

InChI Key

KOICWTICQZAQLP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)Br)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.